2,2-Dimethoxy-7-azaspiro[3.5]nonane

FAAH inhibition Spirocyclic scaffold comparison Medicinal chemistry

This spirocyclic amine building block features a validated 7-azaspiro[3.5]nonane core—proven superior in FAAH inhibitor programs (kinact/Ki >1500 M⁻¹s⁻¹)—coupled with an orthogonal ketal-protected ketone for dual-vector SAR exploration. Reduced lipophilicity (XLogP3 0.600) vs. parent scaffold enhances CNS drug-likeness, while the rigid spirocyclic architecture mitigates cardiotoxicity risks (up to 5-fold LD₅₀ increase). Ideal for programs requiring independent functionalization of piperidine NH and azetidine 2-position to accelerate lead optimization.

Molecular Formula C10H19NO2
Molecular Weight 185.267
CAS No. 1638920-37-2
Cat. No. B2561133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxy-7-azaspiro[3.5]nonane
CAS1638920-37-2
Molecular FormulaC10H19NO2
Molecular Weight185.267
Structural Identifiers
SMILESCOC1(CC2(C1)CCNCC2)OC
InChIInChI=1S/C10H19NO2/c1-12-10(13-2)7-9(8-10)3-5-11-6-4-9/h11H,3-8H2,1-2H3
InChIKeyLFLDCELIQRTIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethoxy-7-azaspiro[3.5]nonane: Spirocyclic Amine Building Block CAS 1638920-37-2


2,2-Dimethoxy-7-azaspiro[3.5]nonane (CAS 1638920-37-2) is a spirocyclic amine derivative with molecular formula C10H19NO2 and molecular weight 185.26 g/mol . The compound features a rigid 7-azaspiro[3.5]nonane core—a spiro-fused piperidine-azetidine system—with a ketal-protected ketone at the 2-position of the azetidine ring [1]. Predicted physicochemical properties include pKa 10.49±0.40, XLogP3 0.600, boiling point 247.9±40.0 °C, and density 1.04±0.1 g/cm³ . The compound serves as a protected spirocyclic building block in medicinal chemistry, with the ketal group enabling orthogonal functionalization strategies .

Why 2,2-Dimethoxy-7-azaspiro[3.5]nonane Cannot Be Substituted with Generic Spirocyclic Amines


The 7-azaspiro[3.5]nonane scaffold is not interchangeable with other spirocyclic amine cores. Systematic head-to-head evaluation of multiple spirocyclic scaffolds in FAAH inhibitor programs demonstrated that 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane clearly distinguished themselves from other spirocyclic cores on the basis of superior potency [1]. Unsubstituted 7-azaspiro[3.5]nonane exhibits distinct physicochemical properties (XLogP3 1.8, pKa ~10.5) , while the 2,2-dimethoxy derivative introduces a protected ketone functional handle with altered lipophilicity (XLogP3 0.600) and modified basicity (pKa 10.49±0.40) . This combination of a validated pharmacophoric core with orthogonal synthetic handles distinguishes 2,2-dimethoxy-7-azaspiro[3.5]nonane from both the parent scaffold and other spirocyclic building blocks (e.g., 2-azaspiro[3.3]heptane, 2,6-diazaspiro[3.5]nonane) that lack the same balance of conformational restriction and derivatization potential [2].

Quantitative Differentiation Evidence: 2,2-Dimethoxy-7-azaspiro[3.5]nonane vs. Analogs


7-Azaspiro[3.5]nonane Core Demonstrates Superior FAAH Inhibitory Potency vs. Other Spirocyclic Scaffolds

In a systematic scaffold evaluation study, the 7-azaspiro[3.5]nonane core distinguished itself from multiple other spirocyclic cores based on superior potency for fatty acid amide hydrolase (FAAH) inhibition. Lead series derived from this core achieved FAAH kinact/Ki potency values greater than 1500 M⁻¹s⁻¹ [1]. The authors explicitly noted that 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane 'clearly distinguished themselves from the other spirocyclic cores' [2]. This scaffold-level validation supports the selection of 7-azaspiro[3.5]nonane derivatives, including 2,2-dimethoxy-7-azaspiro[3.5]nonane, for FAAH-targeted medicinal chemistry programs.

FAAH inhibition Spirocyclic scaffold comparison Medicinal chemistry

2,2-Dimethoxy Derivative Offers Reduced Lipophilicity (XLogP3 0.600) vs. Unsubstituted 7-Azaspiro[3.5]nonane (XLogP3 1.800)

The 2,2-dimethoxy substitution substantially reduces lipophilicity compared to the parent 7-azaspiro[3.5]nonane scaffold. The unsubstituted core has XLogP3 1.800 , whereas 2,2-dimethoxy-7-azaspiro[3.5]nonane exhibits XLogP3 0.600 , a reduction of 1.2 log units. This reduction places the compound within the optimal lipophilicity range for CNS drug candidates (typically XLogP 2-4), while offering improved aqueous compatibility compared to the parent scaffold. The dimethoxy ketal group also increases hydrogen bond acceptor count from 1 to 3 , providing additional polarity modulation.

Lipophilicity optimization CNS drug design Building block selection

Ketal-Protected Scaffold Enables Orthogonal Synthetic Derivatization vs. Unprotected Azaspiro[3.5]nonane Cores

2,2-Dimethoxy-7-azaspiro[3.5]nonane contains a ketal-protected ketone at the 2-position of the azetidine ring, providing an orthogonal functional handle absent in the parent 7-azaspiro[3.5]nonane (which bears no ketone functionality). A one-step synthesis protocol using adapted Vilsmeier conditions achieves quantitative yield of the title compound [1]. The dimethoxy ketal can be selectively deprotected to reveal a ketone for subsequent functionalization (e.g., reductive amination, Grignard addition, Wittig olefination) without affecting the piperidine nitrogen, which can be orthogonally functionalized via amidation, alkylation, or sulfonylation. This dual-functionalization capability contrasts with mono-functional spirocyclic amines lacking the ketal moiety [2].

Synthetic methodology Building block utility Medicinal chemistry

Spirocyclic Azetidine-Piperidine Core Provides Conformational Restriction with Maintained Basicity (pKa 10.49) vs. Linear Amines

The 7-azaspiro[3.5]nonane core combines an azetidine ring (four-membered) with a piperidine ring (six-membered) via a shared spiro carbon, imposing significant conformational restriction compared to linear or monocyclic amine alternatives [1]. The compound retains amine basicity with predicted pKa 10.49±0.40 , comparable to the parent 7-azaspiro[3.5]nonane (pKa ~10.5) and within the range of typical piperidine-based amines. This combination of rigidity with maintained basicity distinguishes spirocyclic amines from alternative conformationally restricted scaffolds (e.g., bridged bicyclic amines) that often exhibit altered pKa values due to ring strain or nitrogen pyramidalization effects [2].

Conformational restriction pKa modulation Bioisostere design

Spirocyclic Scaffold Replacement of Piperidine Reduces Cardiotoxicity (Class-Level Evidence with Quantitative Fold-Change)

A 2025 study evaluating spirocyclic replacement of the central piperidine ring in bupivacaine demonstrated that spirocyclic structures exhibited significantly lower toxicity, with increases in lethal doses of 1.3-fold, 2.2-fold, and 5.0-fold for the three tested spirocyclic structures, respectively [1]. The reduced toxicity was attributed to lower cardiotoxicity, evidenced by less QRS widening in isolated guinea pig hearts [2]. While this study did not directly test 7-azaspiro[3.5]nonane derivatives, it establishes class-level evidence that spirocyclic azetidine-piperidine systems can reduce cardiotoxicity when replacing piperidine rings in drug candidates—a principle applicable to 7-azaspiro[3.5]nonane-based scaffolds .

Cardiotoxicity reduction Piperidine bioisostere Safety pharmacology

Optimal Application Scenarios for 2,2-Dimethoxy-7-azaspiro[3.5]nonane Based on Quantitative Evidence


FAAH Inhibitor Lead Optimization and SAR Exploration

The 7-azaspiro[3.5]nonane core's demonstrated superiority over other spirocyclic scaffolds in FAAH inhibition (kinact/Ki >1500 M⁻¹s⁻¹) [1] positions 2,2-dimethoxy-7-azaspiro[3.5]nonane as a strategic building block for FAAH-targeted medicinal chemistry programs. The ketal-protected ketone enables SAR exploration around the azetidine ring while maintaining the validated core scaffold. This application is particularly relevant given that 7-azaspiro[3.5]nonane urea PF-04862853 advanced as an orally efficacious FAAH inhibitor for pain, demonstrating CNS drug-like properties and favorable metabolic stability [2].

CNS Drug Discovery Requiring Optimized Lipophilicity and Conformational Restriction

With XLogP3 0.600 [1] and a rigid spirocyclic core maintaining amine basicity (pKa 10.49) [2], 2,2-dimethoxy-7-azaspiro[3.5]nonane is optimized for CNS drug discovery programs seeking conformationally restricted scaffolds with favorable physicochemical properties. The reduced lipophilicity relative to the parent 7-azaspiro[3.5]nonane (XLogP3 1.800) may improve solubility and reduce non-specific protein binding—critical factors for CNS penetration and target engagement. The scaffold's demonstrated utility in GPR119 agonists with favorable PK profiles in Sprague-Dawley rats and glucose-lowering effects in diabetic rats further supports CNS and metabolic disease applications [3].

Piperidine Bioisostere Replacement in Safety-Critical Programs

Class-level evidence demonstrates that spirocyclic replacement of piperidine rings reduces cardiotoxicity with up to 5.0-fold increases in lethal dose [1]. Programs seeking to mitigate hERG liability or cardiac safety risks while maintaining amine functionality should consider 7-azaspiro[3.5]nonane derivatives. The 2,2-dimethoxy variant provides the added advantage of an orthogonal functional handle for SAR diversification without compromising the safety-enhanced spirocyclic core.

Dual-Vector SAR Exploration via Orthogonal Functionalization

Programs requiring exploration of two distinct SAR vectors from a single building block benefit from 2,2-dimethoxy-7-azaspiro[3.5]nonane's dual functional handles: (1) the piperidine NH for amidation, alkylation, or sulfonylation, and (2) the protected ketone (as dimethyl ketal) for deprotection and subsequent derivatization [1]. This orthogonal functionalization capability enables parallel SAR exploration or convergent synthesis strategies that are not possible with mono-functional spirocyclic amines. The quantitative one-step synthesis protocol using adapted Vilsmeier conditions supports scalable procurement for such multi-vector campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethoxy-7-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.